

NH₂-Noda-GA for PET Imaging: An In-depth Technical Guide

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Compound of Interest

Compound Name: NH₂-Noda-GA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH₂-Noda-GA, focusing on its properties and applications in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

Core Properties of NH₂-Noda-GA

NH₂-Noda-GA (2,2'-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a derivative of the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator.^{[1][2]} Its structure is designed to firmly bind radiometals, particularly Gallium-68 (⁶⁸Ga), while the primary amine (NH₂) group offers a convenient point of attachment for biomolecules, such as peptides and antibodies, for targeted PET imaging.^[2]

The Noda-GA backbone forms a stable hexadentate complex with ⁶⁸Ga, exhibiting favorable coordination chemistry. The cavity size of the NODAGA chelator is well-suited for the small ionic radius of ⁶⁸Ga, contributing to high radiolabeling efficiency and in vivo stability of the resulting radiopharmaceutical.^{[3][4]} This stability is crucial to prevent the release of the radionuclide in vivo, which could lead to non-specific accumulation and misleading imaging results.

Quantitative Data Summary

The following tables summarize key quantitative parameters for NH₂-Noda-GA and its conjugates, compiled from various preclinical studies. These values highlight the efficiency and versatility of this chelator in developing ⁶⁸Ga-based PET imaging agents.

Table 1: Radiolabeling Conditions and Efficiency of ⁶⁸Ga-Noda-GA Conjugates

Conjugate	Precursor Amount	pH	Temperature (°C)	Time (min)	Radiochemical Yield (%)	Molar/Specific Activity (GBq/μmol)
[⁶⁸ Ga]Ga-NODAGA-HPBCD	-	-	-	-	76.54 ± 6.12 (decay corrected)	17.62 ± 2.43
[⁶⁸ Ga]Ga-NODAGA-RAMEB	-	-	-	-	>98	15.34 ± 1.93
[⁶⁸ Ga]Ga-NODPAM	2.5 μg (4 nmol)	4.0 - 4.5	>60	15	>90	-
[⁶⁸ Ga]Ga-EMP100	30 - 90 μg	3.25 - 3.75	90	10	>95	-
General NODAGA Conjugates	-	3.5 - 4.0	Room Temp	7	-	-

Table 2: Physicochemical and In Vitro Properties of ⁶⁸Ga-Noda-GA Conjugates

Conjugate	logP Value	In Vitro Stability	Key Finding
[⁶⁸ Ga]Ga-NODAGA-HPBCD	-3.07 ± 0.11	-	Hydrophilic nature leads to renal excretion.
[⁶⁸ Ga]Ga-NODAGA-RAMEB	-3.63 ± 0.04	-	High accumulation in PGE2 positive tumors.
[⁶⁸ Ga]Ga-NODPAM	-	-	Higher bone binding affinity than [^{99m} Tc]Tc-MDP.[3]
[⁶⁷ Ga]-NODAGATOC	-	Stable in serum and rat liver homogenate.	High internalization insstr2-expressing tumor cells.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of NH₂-Noda-GA in radiopharmaceutical development. Below are representative protocols for conjugation and radiolabeling.

Conjugation of NH₂-Noda-GA to a Targeting Biomolecule

This protocol describes a typical conjugation reaction using an activated ester of the targeting molecule.

Conjugation of NH₂-Noda-GA to a targeting biomolecule.

Radiolabeling with Gallium-68

This protocol outlines the chelation of ⁶⁸Ga by the Noda-GA conjugate.

Radiolabeling of a Noda-GA conjugate with Gallium-68.

PET Imaging Workflow and Principle

The overarching goal of using NH₂-Noda-GA is to enable targeted PET imaging. The following diagrams illustrate the overall workflow and the fundamental principle of PET imaging.

Overall PET Imaging Workflow

This diagram shows the logical progression from the synthesis of the radiopharmaceutical to its application in PET imaging.

Overall workflow for PET imaging with a ^{68}Ga -Noda-GA radiopharmaceutical.

Principle of PET Imaging with a ^{68}Ga -Noda-GA Radiotracer

This diagram illustrates the biological and physical principles underlying PET imaging with a targeted radiotracer.

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